molecular formula C16H22BNO5 B13936116 6-(Methoxymethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoxazole

6-(Methoxymethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoxazole

Cat. No.: B13936116
M. Wt: 319.2 g/mol
InChI Key: JETRRPORABRQHW-UHFFFAOYSA-N
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Description

6-(Methoxymethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoxazole is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with a methoxymethoxy group, a methyl group, and a dioxaborolan group. It is used as an intermediate in organic synthesis and has applications in various fields such as medicinal chemistry and material science.

Preparation Methods

The synthesis of 6-(Methoxymethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoxazole typically involves multiple steps. One common method includes the reaction of 2-methylbenzoxazole with methoxymethyl chloride to introduce the methoxymethoxy group. This is followed by a borylation reaction using bis(pinacolato)diboron to introduce the dioxaborolan group. The reaction conditions often involve the use of a palladium catalyst and a base such as potassium carbonate in an inert atmosphere .

Chemical Reactions Analysis

6-(Methoxymethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoxazole undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the dioxaborolan group to a hydroxyl group.

    Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(Methoxymethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Methoxymethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoxazole involves its interaction with specific molecular targets. The dioxaborolan group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The methoxymethoxy group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar compounds to 6-(Methoxymethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoxazole include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and applications.

Properties

Molecular Formula

C16H22BNO5

Molecular Weight

319.2 g/mol

IUPAC Name

6-(methoxymethoxy)-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole

InChI

InChI=1S/C16H22BNO5/c1-10-18-12-7-11(13(20-9-19-6)8-14(12)21-10)17-22-15(2,3)16(4,5)23-17/h7-8H,9H2,1-6H3

InChI Key

JETRRPORABRQHW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OCOC)OC(=N3)C

Origin of Product

United States

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